Cas no 2098083-53-3 (3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole)

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
- 3-(azetidin-3-ylmethyl)-5-thiophen-3-yl-1,2,4-oxadiazole
- 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
-
- Inchi: 1S/C10H11N3OS/c1-2-15-6-8(1)10-12-9(13-14-10)3-7-4-11-5-7/h1-2,6-7,11H,3-5H2
- InChI Key: QYUVGPNVPNTNIY-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1=NC(CC2CNC2)=NO1
Computed Properties
- Exact Mass: 221.06228316 g/mol
- Monoisotopic Mass: 221.06228316 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Molecular Weight: 221.28
- Topological Polar Surface Area: 79.2
3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-2219-10g |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | A218101-100mg |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 100mg |
$ 95.00 | 2022-06-08 | ||
Life Chemicals | F1907-2219-0.25g |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | A218101-500mg |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 500mg |
$ 365.00 | 2022-06-08 | ||
TRC | A218101-1g |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-2219-0.5g |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-2219-1g |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-2219-2.5g |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-2219-5g |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 |
3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole Related Literature
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
Introduction to 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (CAS No. 2098083-53-3)
3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (CAS No. 2098083-53-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiophene ring and an azetidine moiety, making it a promising candidate for various therapeutic applications.
The chemical structure of 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole core linked to a thiophene ring and an azetidine group. The oxadiazole ring is known for its biological activity and stability, while the thiophene ring contributes to the compound's lipophilicity and electronic properties. The azetidine moiety adds flexibility and can influence the compound's binding affinity to various biological targets.
Recent studies have highlighted the potential of 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the activation of microglia and reduce oxidative stress, which are critical factors in the progression of conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole has also shown promise in cancer research. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis through the modulation of specific signaling pathways.
The pharmacokinetic properties of 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole have been extensively studied to evaluate its potential as a therapeutic agent. Preclinical data indicate that this compound has favorable oral bioavailability and a long half-life, which are desirable attributes for drug development. Furthermore, it has been shown to exhibit low toxicity in animal models, suggesting a favorable safety profile.
The synthesis of 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole involves a multi-step process that combines modern synthetic techniques with classical organic chemistry methods. Key steps include the formation of the oxadiazole ring through cyclization reactions and the introduction of the thiophene and azetidine moieties via selective functional group transformations. The synthetic route is highly efficient and scalable, making it suitable for large-scale production.
In conclusion, 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (CAS No. 2098083-53-3) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide deeper insights into its mechanisms of action and clinical applications.
2098083-53-3 (3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole) Related Products
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)



